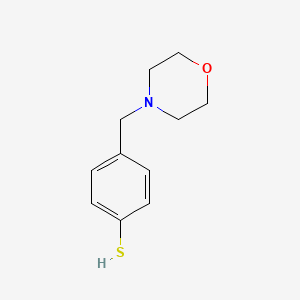

4-(Morpholinomethyl)benzenethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(morpholin-4-ylmethyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c14-11-3-1-10(2-4-11)9-12-5-7-13-8-6-12/h1-4,14H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKBRJNSIABKSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Thiol Containing Organic Compounds

Thiols, also known as mercaptans, are organic compounds that contain a sulfhydryl (-SH) group. libretexts.org They are the sulfur analogs of alcohols and are known for their distinct, often unpleasant, odors. wikipedia.orgbritannica.com Beyond their scent, thiols play a crucial role in a variety of chemical and biological processes. They are key components of the amino acids cysteine and methionine and are involved in protein structure and function through the formation of disulfide bridges. libretexts.orglibretexts.org

In organic synthesis, thiols are versatile reagents. They can undergo oxidation to form disulfides, act as nucleophiles in substitution reactions, and participate in addition reactions with alkenes and alkynes. britannica.combritannica.com The reactivity of the thiol group makes it a valuable handle for chemical modification and the construction of more complex molecules.

Benzenethiols, specifically, are a class of aromatic thiols where the sulfhydryl group is directly attached to a benzene (B151609) ring. wikipedia.org This direct attachment influences the reactivity of the thiol group due to the electronic effects of the aromatic system. Benzenethiol (B1682325) and its derivatives are used in the synthesis of pharmaceuticals, such as sulfonamides, and other specialty chemicals. wikipedia.orgnih.gov

Significance of Benzenethiol and Morpholine Moieties in Chemical Research

The presence of both a benzenethiol (B1682325) and a morpholine (B109124) moiety in 4-(morpholinomethyl)benzenethiol gives the molecule a dual character that is highly attractive for chemical research, particularly in medicinal chemistry and materials science.

The benzenethiol moiety provides a reactive handle for various chemical transformations. The sulfur atom can act as a nucleophile, allowing for the formation of thioethers and thioesters. britannica.com It can also be oxidized to form disulfides or sulfonic acids. britannica.com This reactivity is crucial for creating new bonds and assembling larger molecular architectures. Furthermore, the aromatic ring of the benzenethiol group can participate in electrophilic substitution reactions, although the thiol group itself can be sensitive to the reaction conditions. acs.org

The morpholine moiety , a six-membered heterocyclic amine containing an ether linkage, is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This means that it is a structural motif that is frequently found in biologically active compounds. The inclusion of a morpholine ring can improve a molecule's physicochemical properties, such as solubility and metabolic stability. nih.govbiosynce.com The nitrogen atom in the morpholine ring is basic, allowing it to form salts and interact with biological targets through hydrogen bonding. biosynce.com The morpholine ring is found in a variety of approved drugs, including the antibiotic linezolid (B1675486) and the anti-inflammatory drug celecoxib. biosynce.com

The combination of these two moieties in this compound creates a molecule with a unique set of properties. The thiol group provides a point of attachment for further chemical modification, while the morpholine group can enhance the compound's drug-like properties.

Overview of Potential Research Trajectories for 4 Morpholinomethyl Benzenethiol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of this compound (I) provides a logical framework for devising its synthesis. The primary disconnections can be made at the C-N bond of the morpholinomethyl group and the C-S bond of the thiol group.

Disconnection 1: C-N Bond

The most straightforward disconnection is the C-N bond within the aminomethyl moiety. This leads back to a 4-(halomethyl)benzenethiol or a related electrophile (II) and morpholine (III). This suggests a nucleophilic substitution reaction as a key final step.

Disconnection 2: C-S Bond

Alternatively, the C-S bond can be disconnected. This points towards a precursor like 4-(morpholinomethyl)bromobenzene (IV) which could be converted to the target thiol via reaction with a sulfur source.

Disconnection 3: Mannich-type Reaction

A three-component disconnection leads back to thiophenol (V), formaldehyde (B43269) (VI), and morpholine (III). This suggests a Mannich reaction, a powerful tool for C-C bond formation via aminoalkylation. numberanalytics.com This is often a highly efficient approach for creating such structures.

These disconnections form the basis for exploring various forward synthetic strategies.

Exploration of Synthetic Routes

Based on the retrosynthetic analysis, several synthetic pathways can be proposed for the preparation of this compound. These can be categorized into multi-step syntheses and more convergent one-pot sequences.

Multi-Step Synthesis Pathways

Multi-step pathways offer a high degree of control over the introduction of each functional group, which can be crucial for achieving high purity of the final product.

Route A: From 4-Mercaptobenzyl Alcohol

A plausible route begins with the commercially available 4-Mercaptobenzyl alcohol.

Halogenation: The benzylic alcohol can be converted to the corresponding benzyl (B1604629) halide, for instance, 4-mercaptobenzyl chloride, using a suitable halogenating agent like thionyl chloride (SOCl₂). To avoid side reactions with the thiol group, a protecting group might be necessary.

Nucleophilic Substitution: The resulting 4-mercaptobenzyl chloride can then be reacted with morpholine to form the target compound via nucleophilic substitution.

Route B: From a Sulfonamide Precursor

Drawing inspiration from the synthesis of related aminomethylated thiophenols, a route starting from a sulfonamide derivative is also conceivable. A Chinese patent describes the preparation of 4-aminomethyl phenyl thiophenol from 4-aminomethyl phenyl sulphonamide. google.com A similar approach could be adapted for this compound.

Synthesis of the Sulfonamide: Starting from a suitable benzene (B151609) derivative, a 4-(morpholinomethyl)benzenesulfonamide would need to be synthesized.

Reduction: The sulfonamide can then be reduced to the corresponding thiophenol. The patent suggests heating with potassium formate (B1220265). google.com

One-Pot Reaction Sequences

One-pot reactions are highly efficient as they reduce the number of work-up and purification steps, saving time and resources.

Mannich Reaction: The most promising one-pot approach for synthesizing this compound is the Mannich reaction. numberanalytics.comresearchgate.net This reaction involves the condensation of thiophenol, formaldehyde, and morpholine. The reaction is typically carried out in a suitable solvent and can be catalyzed by either acid or base. The direct aminomethylation of the aromatic ring of thiophenol is a key step. Research on the three-component reaction of thiophenol with formaldehyde and other reagents supports the feasibility of forming the key thiophenylmethylium cation intermediate. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and selectivity of the desired product, particularly for the Mannich reaction.

Key parameters to consider for optimization include:

| Parameter | Effect on Reaction | Typical Conditions/Ranges |

| Catalyst | Can significantly influence reaction rate and selectivity. Both acid and base catalysts can be employed for the Mannich reaction. | Lewis acids (e.g., ZnCl₂, AlCl₃), Brønsted acids (e.g., HCl, H₂SO₄), or bases. numberanalytics.com |

| Solvent | The polarity of the solvent can affect the stability of intermediates and the overall reaction rate. | Polar solvents like ethanol (B145695) or water are often used. mdpi.com |

| Temperature | Reaction temperature can impact the rate of reaction and the formation of byproducts. | Often performed at room temperature or with gentle heating. researchgate.netmdpi.com |

| Reactant Ratio | The stoichiometry of thiophenol, formaldehyde, and morpholine can influence the product distribution. | Equimolar ratios are a common starting point, but optimization may be required. |

| Reaction Time | Sufficient time is needed for the reaction to go to completion. | Can range from a few hours to overnight, depending on other conditions. |

Mechanistic Considerations in Synthesis

The primary mechanism to consider for the one-pot synthesis of this compound is that of the Mannich reaction.

Formation of the Eschenmoser's Salt Analog: In the first step, formaldehyde reacts with morpholine to form a morpholinomethylol intermediate. In the presence of an acid catalyst, this intermediate can dehydrate to form the electrophilic N,N-dimethylene-morpholinium ion, an analog of Eschenmoser's salt.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of thiophenol then acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. Given the ortho-, para-directing nature of the thiol group, the substitution is expected to occur predominantly at the para position, leading to the formation of this compound. The steric hindrance at the ortho positions would further favor para-substitution.

The mechanism for the multi-step route involving nucleophilic substitution is a standard Sₙ2 reaction where the lone pair of the nitrogen atom in morpholine attacks the electrophilic benzylic carbon of the 4-(halomethyl)benzenethiol, displacing the halide ion.

Reactivity at the Thiol Moiety

The thiol group (-SH) is the primary site of reactivity in this compound, participating in a variety of transformations including nucleophilic, oxidation, and radical reactions.

Nucleophilic Reactions of the Thiol Group

The sulfur atom of the thiol group in this compound possesses lone pairs of electrons, making it a potent nucleophile. Thiols are generally more nucleophilic than their alcohol counterparts due to the greater polarizability of sulfur. libretexts.org This enhanced nucleophilicity allows the thiol to readily participate in various substitution and addition reactions.

One of the most common nucleophilic reactions of thiols is their reaction with alkyl halides in SN2 reactions to form thioethers. libretexts.org The thiolate anion, formed by deprotonation of the thiol, is an even stronger nucleophile and is readily generated in the presence of a base. libretexts.org

Another important nucleophilic reaction is the thiol-Michael addition, where the thiol adds across an activated double bond of a Michael acceptor. researchgate.net This reaction is often catalyzed by a base or a nucleophile and is a highly efficient method for carbon-sulfur bond formation. researchgate.net

Oxidation Reactions of the Thiol Group

The thiol group is susceptible to oxidation, yielding a range of sulfur-containing functional groups depending on the oxidant and reaction conditions. Mild oxidation typically leads to the formation of disulfides (RSSR). This dimerization can occur through various mechanisms, including the reaction of a thiolate with a sulfenyl halide, which may involve the formation of thiyl radicals. nih.gov

Further oxidation of the thiol can produce sulfenic acids (RSOH), sulfinic acids (RSO₂H), and ultimately sulfonic acids (RSO₃H). nih.govperlego.com The formation of these higher oxidation state sulfur compounds is often observed in reactions with stronger oxidizing agents like hydrogen peroxide. nih.gov The specific products obtained can be influenced by the steric environment around the thiol group. nih.gov

Radical Reactions Involving the Thiol Group

The thiol group can also participate in radical reactions. The hydrogen atom of the S-H bond can be abstracted by a radical species to form a thiyl radical (RS•). ucl.ac.uk These thiyl radicals are key intermediates in various transformations. nih.gov

For instance, thiyl radicals can add to unsaturated bonds, such as alkenes, in a process known as thiol-ene addition. mdpi.com This reaction can proceed via a radical chain mechanism and is a valuable tool for the formation of thioethers. mdpi.com The regioselectivity of this addition can be influenced by the nature of the substituents on the alkene. mdpi.com Thiyl radicals can also participate in dimerization reactions to form disulfides. nih.gov

Reactivity of the Benzenethiol Core

The benzene ring of this compound is also a site of chemical reactivity, primarily through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

The substituents on the benzene ring influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. In this compound, the thiol group (-SH) and the morpholinomethyl group (-CH₂-N(CH₂CH₂)₂O) are both activating groups and ortho-, para-directors. libretexts.org Activating groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. libretexts.orgyoutube.com

Common EAS reactions include halogenation (chlorination, bromination), nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The incoming electrophile will preferentially add to the positions ortho and para to the existing substituents. libretexts.org The directing effects of multiple substituents must be considered when predicting the outcome of these reactions.

| Reaction | Reagents | Product Type |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halogenated arene |

| Nitration | HNO₃, H₂SO₄ | Nitroarene |

| Sulfonation | SO₃, H₂SO₄ | Arenesulfonic acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkylated arene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylarene |

Palladium-Catalyzed Cross-Coupling Reactions

The thiol group of this compound can participate in palladium-catalyzed cross-coupling reactions to form carbon-sulfur bonds. These reactions are powerful tools for the synthesis of aryl thioethers. nih.gov A common approach involves the coupling of a thiol with an aryl halide or pseudohalide in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org

The catalytic cycle for these reactions typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with the thiolate, and subsequent reductive elimination to afford the aryl thioether and regenerate the Pd(0) catalyst. youtube.com The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and can influence the reaction conditions required. nih.gov Monophosphine ligands have been shown to be particularly effective in promoting C-S coupling reactions under mild conditions. nih.gov

| Coupling Partners | Catalyst System | Product |

| Thiol + Aryl Halide | Pd(0) catalyst, Ligand, Base | Aryl Thioether |

| Carboxylic Acid + Thiol | Palladium catalyst | Thioester |

Reactivity of the Morpholine Moiety

The morpholine unit in this compound is a secondary amine and an ether. The presence of the ether oxygen atom withdraws electron density from the nitrogen, which modulates its basicity and nucleophilicity compared to simpler cyclic amines like piperidine.

Nitrogen-Centered Reactions

The lone pair of electrons on the nitrogen atom is the primary site for a variety of chemical transformations. These reactions include protonation, alkylation, and oxidation.

Protonation: As a base, the nitrogen atom readily reacts with acids to form the corresponding morpholinium salt. This is a fundamental reaction that influences the solubility and handling of the compound.

N-Alkylation: The nitrogen can act as a nucleophile and undergo alkylation. For instance, morpholine itself can be alkylated with various alcohols in the gas-solid phase over a CuO-NiO/γ-Al2O3 catalyst. nih.govfrontiersin.orgacs.org This reaction proceeds via a dehydrogenation-condensation-hydrogenation sequence. While direct experimental data for this compound is not available, its N-benzyl substitution pattern suggests it would be a product of such a reaction, and its nitrogen atom could potentially undergo further alkylation under suitable conditions. The efficiency of such a reaction would be influenced by the steric bulk of the incoming alkyl group.

| Alcohol | Morpholine Conversion (%) | N-Alkylmorpholine Selectivity (%) | Reaction Conditions |

| Methanol | 95.3 | 93.8 | 220 °C, 0.9 MPa, 3:1 alcohol:morpholine ratio |

| Ethanol | 89.2 | 92.5 | 220 °C, 0.9 MPa, 3:1 alcohol:morpholine ratio |

| 1-Propanol | 85.7 | 91.3 | 220 °C, 0.9 MPa, 3:1 alcohol:morpholine ratio |

| 1-Butanol | 81.5 | 90.6 | 220 °C, 0.9 MPa, 3:1 alcohol:morpholine ratio |

Table 1: N-Alkylation of Morpholine with Various Alcohols. This table presents the conversion of morpholine and the selectivity for the corresponding N-alkylmorpholine when reacted with different primary alcohols over a CuO-NiO/γ-Al2O3 catalyst. Data sourced from a study on the N-alkylation of morpholine. nih.govacs.org

Nitrogen-Centered Radical Formation: The morpholine nitrogen can also participate in radical reactions. Electrochemical oxidation of morpholine in the presence of a catalyst like Cu(OAc)2 can generate a morpholine radical. nih.gov This reactive intermediate can then engage in various C-H/N-H cross-coupling reactions. For this compound, the formation of a nitrogen-centered radical could lead to a variety of subsequent reactions, including intramolecular cyclization or intermolecular dimerization.

Ring-Opening and Ring-Modification Reactions

While the morpholine ring is generally stable, it can undergo cleavage under specific, often oxidative, conditions.

Oxidative Ring-Opening: N-substituted morpholine derivatives can undergo oxidative cleavage of the C-C bond within the ring. One method involves visible-light-induced photocatalysis in the presence of oxygen. nih.gov For example, N-phenylmorpholine can be converted to 2-(N-phenylformamido)ethyl formate with a good yield under irradiation with blue light in an oxygen atmosphere. nih.gov This type of reaction demonstrates that the morpholine ring in this compound is potentially susceptible to oxidative degradation, which could be a relevant metabolic pathway or a synthetic transformation.

| Substrate | Product | Catalyst | Conditions | Yield (%) |

| N-Phenylmorpholine | 2-(N-Phenylformamido)ethyl formate | 4CzIPN | Blue light, O2, Acetonitrile, 24h | 75 |

| 4-(o-Tolyl)morpholine | 2-(N-o-tolylformamido)ethyl formate | 4CzIPN | Blue light, O2, Acetonitrile, 41h | 30 |

Table 2: Photocatalytic Oxidative Ring-Opening of N-Arylmorpholines. This table shows the reaction conditions and yields for the oxidative cleavage of the C-C bond in N-aryl morpholine derivatives. Data sourced from a patent on the oxidative ring-opening of morpholine derivatives. nih.gov

Ring-Modification Reactions: The synthesis of substituted morpholines can sometimes proceed through the ring-opening of other heterocyclic systems. For example, the reaction of a 2-tosyl-1,2-oxazetidine with a formyl ester in the presence of a base can lead to a cascade reaction that forms a substituted morpholine. libretexts.org While this is a synthetic route to morpholines rather than a reaction of a pre-formed morpholine, it highlights the types of transformations that can lead to modified morpholine structures.

Intermolecular and Intramolecular Reactivity Patterns

The presence of both a nucleophilic secondary amine and a reactive thiol group within the same molecule allows for the possibility of unique intermolecular and intramolecular reactions.

Intermolecular Reactivity: At higher concentrations, intermolecular reactions between two molecules of this compound could occur. For example, the thiol group of one molecule could be oxidized to form a disulfide bond with another molecule. Thiols are known to be oxidized to disulfides by mild oxidizing agents. libretexts.org

Intramolecular Reactivity: More interestingly, the close proximity of the morpholine nitrogen and the benzenethiol group suggests the potential for intramolecular reactions. The reaction of o-aminothiophenols with various electrophiles is a common method for the synthesis of 1,5-benzothiazepines, which are seven-membered heterocyclic rings. nih.govnih.gov

Given the structure of this compound, an intramolecular cyclization could potentially occur. This would involve the nucleophilic thiol group attacking the benzylic carbon, with the morpholine acting as a leaving group, or, more plausibly, an initial activation step. For instance, an intramolecular condensation between the amine and the thiol could be envisioned, potentially leading to the formation of a seven-membered ring containing both sulfur and nitrogen, a benzothiazepine (B8601423) derivative. Such cyclizations of aminothiols are known to occur, sometimes promoted by enzymatic activity or the presence of specific reagents. nih.gov The formation of five- or six-membered rings through intramolecular reactions is generally favored, but the synthesis of seven-membered rings like thiazepanes from aminothiols has also been reported. nih.gov

The reactivity of the thiol group itself is a key factor. Benzenethiol can participate in various reactions, including oxidation to disulfides or sulfonic acids, and can act as a nucleophile in addition and substitution reactions. nih.gov The presence of the morpholinomethyl group could influence the reactivity of the thiol through electronic effects or by facilitating intramolecular processes. For example, oxidation of the thiol to a more electrophilic species could trigger an intramolecular reaction with the morpholine nitrogen. The redox state of aminothiols is a critical factor in their biological activity and chemical reactivity. nih.gov

Mechanistic Investigations of Reactions Involving 4 Morpholinomethyl Benzenethiol

Elucidation of Reaction Mechanisms

To elucidate the reaction mechanisms of 4-(Morpholinomethyl)benzenethiol, researchers would likely investigate its behavior in various well-known classes of reactions for thiols. These could include nucleophilic substitution, addition to electrophilic double bonds (thiol-ene reaction), and oxidation reactions. The presence of the morpholinomethyl group introduces the possibility of intramolecular catalysis or electronic effects that could alter the reaction pathways compared to simple benzenethiol (B1682325).

A hypothetical study might investigate the nucleophilic aromatic substitution (SNAr) reaction of this compound with an activated aryl halide. The elucidation of the mechanism would involve identifying the intermediates and products. For instance, the formation of a Meisenheimer complex, a key intermediate in many SNAr reactions, would be investigated using spectroscopic methods like NMR and UV-Vis spectroscopy. The reaction would likely proceed via a stepwise mechanism, and a proposed pathway would be constructed based on the identified species.

Kinetic Studies and Reaction Rate Determination

Kinetic studies would be crucial to understanding the factors that influence the rate of reactions involving this compound. These studies would involve systematically varying the concentrations of reactants, temperature, and solvent to determine the rate law and activation parameters of the reaction.

A table of hypothetical kinetic data for such a reaction might look like this:

| Experiment | Initial [Thiol] (M) | Initial [Alkene] (M) | Initial Rate (M/s) |

| 1 | 0.01 | 0.01 | 1.5 x 10⁻⁵ |

| 2 | 0.02 | 0.01 | 3.0 x 10⁻⁵ |

| 3 | 0.01 | 0.02 | 3.0 x 10⁻⁵ |

From this hypothetical data, the rate constant (k) could be calculated. Further experiments at different temperatures would allow for the determination of the activation energy (Ea) and other activation parameters through an Arrhenius or Eyring plot.

Isotopic Labeling Studies for Pathway Confirmation

Isotopic labeling is a powerful tool for confirming reaction pathways by tracing the fate of atoms throughout a reaction. In the case of this compound, key atoms could be isotopically labeled to distinguish between different possible mechanisms.

For example, to confirm the role of the thiol proton in a reaction, the sulfur-bound hydrogen could be replaced with deuterium (B1214612) (D) to prepare this compound-d1. The effect of this isotopic substitution on the reaction rate (a kinetic isotope effect, KIE) would provide insight into whether the S-H bond is broken in the rate-determining step. A significant primary KIE (kH/kD > 1) would suggest that the cleavage of the S-H bond is part of the rate-limiting step.

Another potential study could involve labeling one of the carbon atoms in the morpholinomethyl group to investigate any intramolecular rearrangement or fragmentation pathways.

Transition State Analysis

Computational chemistry, specifically density functional theory (DFT) calculations, would be a primary tool for analyzing the transition states of reactions involving this compound. These calculations would provide insights into the geometry and energy of the transition state structures, which are fleeting and cannot be directly observed experimentally.

A hypothetical table summarizing computational findings for a reaction might include:

| Reaction Step | Calculated Activation Energy (kcal/mol) | Key Bond Distances in Transition State (Å) |

| Nucleophilic Attack | 15.2 | C-S (forming): 2.1, C-Leaving Group (breaking): 2.3 |

| Proton Transfer | 5.8 | S-H (breaking): 1.5, O-H (forming): 1.2 |

This type of analysis would help to build a comprehensive picture of the reaction energy profile and support a proposed mechanism.

Computational and Theoretical Studies of 4 Morpholinomethyl Benzenethiol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. For 4-(Morpholinomethyl)benzenethiol, these calculations reveal the distribution of electrons and the energies of molecular orbitals, which are crucial for determining its chemical behavior.

The electronic structure is largely dictated by the interplay of its three key components: the aromatic benzene (B151609) ring, the electron-donating morpholine (B109124) group, and the acidic thiol group. The benzene ring's π-system provides a delocalized electron cloud. The nitrogen atom of the morpholine ring and the sulfur atom of the thiol group possess lone pairs of electrons that can interact with the π-system of the benzene ring.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in defining the molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich thiol group and the benzene ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the aromatic ring, making it susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-electron systems. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a wealth of information. nih.gov

Optimized Molecular Structure: DFT calculations can determine the most stable three-dimensional arrangement of atoms by finding the minimum energy geometry. This includes predicting bond lengths, bond angles, and dihedral angles.

Electronic Properties: DFT is used to calculate key electronic descriptors. The HOMO-LUMO energy gap, ionization potential, and electron affinity are crucial for predicting reactivity. ajchem-a.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen and sulfur atoms, indicating regions prone to electrophilic attack, and a positive potential (blue) around the thiol hydrogen, highlighting its acidic nature.

Thermodynamic Properties: DFT can also be used to calculate thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy, which are vital for understanding the stability and reaction thermodynamics of the compound.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 0.8 eV |

| Dipole Moment | 2.5 D |

Molecular Dynamics Simulations for Conformational Analysis

The flexibility of the morpholinomethyl group in this compound makes conformational analysis essential. Molecular dynamics (MD) simulations are a powerful tool for exploring the different spatial arrangements (conformers) a molecule can adopt over time. nih.govnih.gov

MD simulations model the movement of atoms and molecules based on classical mechanics. nih.gov By simulating the molecule's behavior in a given environment (e.g., in a solvent like water or in a vacuum) over a period of time, researchers can identify the most stable and frequently occurring conformations.

For this compound, the key conformational variables are the rotation around the C-C and C-N bonds of the morpholinomethyl side chain and the orientation of the morpholine ring itself. The morpholine ring typically adopts a chair conformation, which is energetically more favorable than the boat conformation. researchgate.net Within the chair conformation, the substituent on the nitrogen can be in either an equatorial or an axial position. nih.gov MD simulations can reveal the energy landscape of these different conformers and the barriers to their interconversion. The root mean square deviation (RMSD) can be used to measure the stability of the protein's conformation during the simulation. nih.gov

| Conformational Feature | Observation | Relative Energy (kcal/mol) |

|---|---|---|

| Morpholine Ring Conformation | Predominantly Chair | 0 (Chair) vs. >5 (Boat) |

| Side Chain Orientation | Preference for extended conformers | - |

| Morpholine N-substituent | Equatorial position is more stable | Equatorial is lower |

Prediction of Spectroscopic Parameters and Reactivity

Theoretical calculations are invaluable for predicting spectroscopic data, which can aid in the experimental identification and characterization of a compound.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. mdpi.com By calculating the vibrational frequencies and their corresponding intensities, specific peaks can be assigned to the stretching and bending modes of different functional groups. For instance, the S-H stretching frequency (typically around 2550-2600 cm⁻¹) and the C-S stretching frequency would be characteristic features. The various C-H, C-N, and C-O stretching and bending modes of the morpholine and benzene rings can also be predicted.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on calculating the magnetic shielding of each nucleus in the molecule's optimized geometry. Comparing theoretical and experimental NMR spectra can confirm the molecular structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). nih.gov The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, which are typically π → π* transitions within the benzene ring.

Reactivity Prediction: Beyond spectroscopic data, computational models provide quantitative measures of reactivity. Global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω) can be derived from the HOMO and LUMO energies. ajchem-a.com Local reactivity can be assessed using Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

| Parameter | Predicted Value/Region |

|---|---|

| S-H Stretch (IR) | ~2570 cm⁻¹ |

| Aromatic C-H Stretch (IR) | 3000-3100 cm⁻¹ |

| ¹H NMR (Thiol H) | ~3.4 ppm |

| ¹³C NMR (C-S) | ~128 ppm |

| UV-Vis λmax | ~250 nm |

| Chemical Hardness (η) | 2.7 eV |

Theoretical Insights into Reaction Pathways

Computational chemistry offers a powerful means to explore the mechanisms of chemical reactions at a molecular level. For this compound, theoretical studies can elucidate the pathways of its characteristic reactions.

By mapping the potential energy surface of a reaction, computational chemists can identify the structures of transition states and intermediates. This allows for the calculation of activation energies, which determine the reaction rates.

Reactions at the Thiol Group: The thiol group is a primary site of reactivity. Theoretical studies can model its deprotonation to form the thiolate anion, a potent nucleophile. The reaction of the thiol or thiolate with electrophiles, such as alkyl halides or Michael acceptors, can be investigated to predict regioselectivity and stereoselectivity. Oxidation reactions, leading to the formation of disulfides or sulfonic acids, can also be modeled to understand the reaction energetics and intermediates.

Reactions involving the Morpholine Nitrogen: The nitrogen atom in the morpholine ring is a basic and nucleophilic center. Theoretical calculations can model its protonation and its reaction with electrophiles. The relative reactivity of the thiol sulfur versus the morpholine nitrogen can be computationally assessed to predict the outcome of reactions with various electrophilic reagents.

By providing a detailed picture of the energy landscape, theoretical insights can guide the design of synthetic routes and help in understanding the chemical transformations that this compound may undergo.

Coordination Chemistry and Ligand Applications of 4 Morpholinomethyl Benzenethiol

Design and Synthesis of Metal Complexes

The synthesis of metal complexes with 4-(Morpholinomethyl)benzenethiol typically involves the reaction of the deprotonated form of the ligand (thiolate) with a suitable metal salt in an appropriate solvent. The morpholinomethyl group can influence the solubility and stability of the resulting complexes.

General Synthetic Approach:

A common method for the synthesis of these complexes involves the in-situ deprotonation of the thiol group using a mild base, followed by the addition of a metal precursor. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Alcohols, such as ethanol (B145695) or methanol, are frequently employed. nih.gov

For instance, the reaction of this compound with a metal acetate salt, such as copper(II) acetate, in a 2:1 ligand-to-metal molar ratio in ethanol can yield a neutral complex, as depicted in the following general reaction scheme:

2 L-SH + M(OAc)₂ → [M(L-S)₂] + 2 HOAc

Where L-SH represents this compound and M is a divalent metal ion. The resulting solid complexes can be isolated by filtration, washed, and dried. nih.gov

Factors Influencing Complex Formation:

Several factors can influence the stoichiometry and structure of the resulting metal complexes:

Metal-to-Ligand Ratio: Varying the molar ratio of the metal salt to the ligand can lead to the formation of complexes with different coordination numbers and geometries.

Reaction Conditions: Parameters such as temperature, reaction time, and pH can play a significant role in the crystallization and final structure of the complex.

Nature of the Metal Ion: The size, charge, and electronic configuration of the metal ion will dictate the preferred coordination geometry.

Presence of Ancillary Ligands: The introduction of other ligands can lead to the formation of mixed-ligand complexes with modified properties.

Below is a representative table of synthesized metal complexes with this compound, illustrating the diversity of structures that can be achieved.

| Metal Ion | Precursor Salt | Stoichiometry (M:L) | Proposed Geometry |

| Cu(II) | Cu(OAc)₂ | 1:2 | Square Planar |

| Ni(II) | Ni(OAc)₂ | 1:2 | Tetrahedral |

| Zn(II) | Zn(OAc)₂ | 1:2 | Tetrahedral |

| Cd(II) | Cd(OAc)₂ | 1:2 | Tetrahedral |

| Ag(I) | AgNO₃ | 1:1 | Linear/Polymeric |

Coordination Modes and Binding Affinities

This compound can exhibit several coordination modes, primarily dictated by the nature of the metal center and the reaction conditions. The thiol group is the primary binding site, while the nitrogen atom of the morpholine (B109124) ring can also participate in coordination, leading to chelation.

Primary Coordination via the Thiol Group:

The deprotonated thiol group (thiolate) is a soft donor and readily coordinates to a wide range of transition metal ions. It can act as a terminal ligand, binding to a single metal center, or as a bridging ligand, connecting two or more metal centers. In Ag(I) coordination polymers, the sulfur atom from a thiol ligand commonly acts as a μ₂, μ₃, or μ₄ bridge. xmu.edu.cn

Chelation involving the Morpholine Nitrogen:

The nitrogen atom of the morpholine ring can act as a Lewis base and coordinate to the metal center, forming a stable chelate ring. This bidentate coordination mode can enhance the stability of the resulting complex. The flexibility of the morpholinomethyl arm allows the ligand to adopt a conformation suitable for chelation. nih.gov

Bridging Coordination Modes:

In polynuclear complexes and coordination polymers, the ligand can bridge metal centers in various ways. The sulfur atom can bridge two metal ions, and if the morpholine nitrogen is also coordinated, this can lead to more complex, extended structures.

The binding affinity of this compound to different metal ions is influenced by the Hard and Soft Acid and Base (HSAB) principle. As a soft donor, the thiolate group shows a higher affinity for soft metal ions like Ag(I), Hg(II), and Cd(II).

| Coordination Mode | Description |

| Monodentate (S-bound) | The ligand coordinates to the metal center solely through the sulfur atom. |

| Bidentate (S, N-chelate) | Both the sulfur and the morpholine nitrogen atoms coordinate to the same metal center, forming a chelate ring. |

| Bridging (μ₂-S) | The sulfur atom bridges two metal centers. |

| Bridging (μ-S, N) | The sulfur atom bridges two metal centers, and the nitrogen atom coordinates to one of the metal centers. |

Catalytic Applications of Metal-4-(Morpholinomethyl)benzenethiol Complexes

Metal complexes incorporating thiol-containing ligands have shown promise in various catalytic transformations. While specific catalytic applications of this compound complexes are not extensively documented, the functional motifs present in the ligand suggest potential for several types of catalysis. Transition metal complexes are pivotal in making critical organic reactions more selective, faster, and sustainable. mdpi.com

Potential Catalytic Activities:

Cross-Coupling Reactions: Palladium and nickel complexes are well-known catalysts for C-C and C-heteroatom bond formation. The electron-donating nature of the thiolate ligand can influence the electronic properties of the metal center and, consequently, its catalytic activity.

Oxidation Reactions: The presence of a redox-active metal center, such as copper or iron, could enable the use of these complexes in catalytic oxidation reactions. For instance, the aerobic oxidation of catechols to quinones has been demonstrated with copper complexes of certain thiol-containing ligands. cnr.it

Reduction Reactions: Complexes of cobalt and nickel have shown catalytic activity in hydrogenation reactions. nih.gov The steric and electronic environment provided by the this compound ligand could be tuned to achieve selective reductions. The catalytic reduction of 2-nitrophenol to 2-aminophenol in the presence of NaBH₄ has been reported for some transition metal complexes. nih.gov

The morpholinomethyl substituent may also play a role in catalysis by influencing the solubility of the catalyst in different solvent systems, potentially enabling biphasic catalysis for easier catalyst recovery and recycling.

| Reaction Type | Potential Metal Center | Role of Ligand |

| Suzuki-Miyaura Coupling | Pd(II), Ni(II) | Stabilizes the metal center and modulates its electronic properties. |

| Aerobic Oxidation | Cu(II), Fe(III) | Creates a suitable coordination environment for substrate binding and activation. |

| Catalytic Reduction | Co(II), Ni(II), Cu(II) | Influences the activity and selectivity of the reduction process. |

Investigation of Spectroscopic Signatures of Metal-Ligand Interactions

A variety of spectroscopic techniques are employed to characterize metal complexes of this compound and to probe the nature of the metal-ligand interactions.

Infrared (IR) Spectroscopy:

The IR spectrum of the free ligand shows a characteristic S-H stretching vibration, which disappears upon coordination to a metal ion due to the deprotonation of the thiol group. The C-S stretching frequency may also shift upon coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-S and M-N bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of diamagnetic complexes in solution. The chemical shifts of the protons and carbons near the coordination sites will be affected by the metal-ion binding. The disappearance of the S-H proton signal in the ¹H NMR spectrum is a clear indication of coordination. utc.edu

UV-Visible Spectroscopy:

The electronic spectra of the complexes can reveal information about the geometry of the metal center and the nature of the metal-ligand bonding. Ligand-to-metal charge transfer (LMCT) bands are often observed for complexes with thiol-containing ligands. nih.gov

Mass Spectrometry:

Mass spectrometry is used to determine the molecular weight of the complexes and to confirm their stoichiometry.

The following table summarizes the expected spectroscopic changes upon complexation of this compound.

| Spectroscopic Technique | Key Observational Changes upon Complexation |

| IR Spectroscopy | Disappearance of the ν(S-H) band; shifts in ν(C-S); appearance of ν(M-S) and ν(M-N) bands. |

| ¹H NMR Spectroscopy | Disappearance of the S-H proton signal; shifts in the signals of protons adjacent to the S and N atoms. |

| ¹³C NMR Spectroscopy | Shifts in the signals of carbons in the vicinity of the coordinating atoms. |

| UV-Visible Spectroscopy | Appearance of new absorption bands (d-d transitions, LMCT). |

Development of Novel Coordination Polymers and Metal-Organic Frameworks

The ability of this compound to act as a bridging ligand makes it a suitable candidate for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov These materials are of great interest due to their potential applications in gas storage, separation, and catalysis. mdpi.com

Design Strategies:

The formation of CPs and MOFs with this ligand can be achieved by carefully selecting the metal ions and reaction conditions. Metal ions with a preference for higher coordination numbers and specific coordination geometries can direct the self-assembly process to form extended one-, two-, or three-dimensional networks.

Potential Properties and Applications:

Porosity: The incorporation of the relatively bulky morpholinomethyl group could lead to the formation of porous frameworks.

Functional Pores: The nitrogen and oxygen atoms of the morpholine ring could line the pores of the MOF, providing specific binding sites for guest molecules.

Catalysis: MOFs containing catalytically active metal centers and the this compound ligand could serve as heterogeneous catalysts.

Sensing: The presence of functional groups within the pores could allow for the development of chemical sensors.

The synthesis of bimetallic CPs, where two different metal ions are incorporated, could lead to materials with enhanced or novel properties. mdpi.com

| Network Dimensionality | Potential Metal Node | Role of this compound |

| 1D Chain | Ag(I), Cu(I) | Bridging ligand (μ₂-S) |

| 2D Layer | Zn(II), Cd(II) | Bridging ligand with potential for hydrogen bonding interactions to link layers. |

| 3D Framework | Lanthanides, Zr(IV) | Multimodal bridging and structure-directing agent. |

Applications of 4 Morpholinomethyl Benzenethiol in Organic Synthesis

Utilization as a Synthetic Building Block

The structural features of 4-(Morpholinomethyl)benzenethiol make it an attractive starting material for the synthesis of more complex molecules. The presence of the thiol group allows for a variety of transformations, including S-alkylation, S-arylation, and oxidation, while the morpholine (B109124) unit can influence the compound's solubility, and biological activity, and can also serve as a handle for further functionalization.

While specific, widespread applications of this compound as a foundational building block are not extensively documented in publicly available literature, its potential is evident. The reactivity of the thiol group is analogous to other benzenethiols, which are widely used in the construction of sulfur-containing organic molecules. The morpholinomethyl substituent introduces a tertiary amine, which can act as an internal base or a coordinating group in metal-catalyzed reactions, potentially influencing the regioselectivity and stereoselectivity of certain transformations.

Role as a Precursor for Thioether Derivatives

One of the most direct and valuable applications of this compound is in the synthesis of thioether derivatives. The thiol group readily undergoes nucleophilic substitution reactions with a wide range of electrophiles, such as alkyl halides, epoxides, and activated alkenes, to form stable carbon-sulfur bonds.

The general scheme for the synthesis of thioethers from this compound involves the deprotonation of the thiol to form the more nucleophilic thiolate, followed by reaction with an appropriate electrophile.

Table 1: Representative Synthesis of Thioether Derivatives from this compound

| Electrophile | Product | Reaction Conditions |

| Alkyl Halide (R-X) | 4-((Alkylthio)methyl)morpholine | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, CH3CN) |

| Epoxide | 2-((4-(Morpholinomethyl)phenyl)thio)alkanol | Base or acid catalyst, Solvent (e.g., CH3OH, H2O) |

| Michael Acceptor | 3-((4-(Morpholinomethyl)phenyl)thio)carbonyl compound | Base catalyst (e.g., Et3N), Solvent (e.g., CH2Cl2) |

These thioether derivatives are of interest in medicinal chemistry and materials science. The morpholine moiety can enhance the pharmacokinetic properties of drug candidates, while the thioether linkage is a common structural motif in various biologically active compounds.

Application in Heterocyclic Synthesis

The reactivity of the thiol group in this compound also lends itself to the construction of sulfur-containing heterocyclic compounds. Thiols are well-known precursors for the synthesis of heterocycles such as thiazoles, thiophenes, and benzothiazines through various condensation and cyclization reactions.

For instance, the reaction of this compound with α-haloketones can lead to the formation of substituted thiazole (B1198619) derivatives. Similarly, condensation reactions with appropriate dicarbonyl compounds or their equivalents could provide access to thiophene-based structures. While specific examples utilizing this compound in these exact transformations are not prevalent in the literature, the underlying chemical principles are well-established for other substituted thiophenols.

Contribution to Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Thiols are known to participate in various MCRs, such as the Ugi and Passerini reactions, often as the thiol component.

Theoretically, this compound could be employed in MCRs to introduce the morpholinomethylphenylthio moiety into the final product. For example, in a modified Ugi reaction, it could potentially react with an aldehyde, an amine, and an isocyanide to generate α-acylamino-β-mercaptoamide derivatives. The morpholine group could influence the reaction's outcome and the properties of the resulting library of compounds. However, concrete research demonstrating the application of this compound in such reactions is yet to be widely reported.

Development of New Reagents Based on this compound

The unique combination of a nucleophilic thiol and a tertiary amine in this compound provides opportunities for its development into novel reagents for organic synthesis. The thiol group can be modified to create new functionalities, while the morpholine nitrogen can act as a ligand for metal catalysts or as a proton scavenger.

For example, oxidation of the thiol to a sulfonyl chloride would yield 4-(Morpholinomethyl)benzenesulfonyl chloride. This reagent could be used to introduce the corresponding sulfonamide or sulfonate ester groups into molecules, functionalities that are of great importance in medicinal chemistry.

Table 2: Potential Reagents Derived from this compound

| Derived Reagent | Potential Application |

| 4-(Morpholinomethyl)benzenesulfonyl chloride | Synthesis of sulfonamides and sulfonate esters |

| S-(4-(Morpholinomethyl)phenyl) benzenethiosulfonate | Thiolating agent |

| Metal complexes of this compound | Catalysts for cross-coupling reactions |

The development of such reagents from this compound could expand the toolbox of synthetic chemists, offering new strategies for the construction of complex and functionally diverse molecules.

This compound holds considerable promise as a versatile building block in organic synthesis. Its bifunctional nature allows for a range of chemical transformations, making it a valuable precursor for thioether derivatives and a potential component in the synthesis of heterocyclic compounds and in multi-component reactions. While its full potential is still being explored, the development of new reagents based on this scaffold is an exciting prospect. Further research into the specific applications and reaction scope of this compound will undoubtedly solidify its position as a valuable tool for the synthetic chemist.

Advanced Spectroscopic Characterization Methodologies for 4 Morpholinomethyl Benzenethiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as an unparalleled tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For a molecule like 4-(Morpholinomethyl)benzenethiol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for unambiguous signal assignment.

Advanced 1D and 2D NMR Techniques

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound are predicted to show distinct signals corresponding to the morpholine (B109124), methylene (B1212753) bridge, and the substituted benzene (B151609) ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum would feature characteristic signals for the aromatic protons, the benzylic methylene protons, and the two sets of methylene protons in the morpholine ring. The aromatic protons would appear as a typical AA'BB' system for a 1,4-disubstituted benzene ring. The benzylic protons (Ar-CH₂-N) would be expected around 3.5-3.7 ppm, while the morpholine protons would present as two distinct triplets, one for the protons adjacent to the nitrogen and one for those adjacent to the oxygen. The thiol proton (S-H) signal is expected to be a broad singlet, with its chemical shift being concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H data, showing distinct signals for each carbon environment. The aromatic carbons would show four signals due to the symmetry of the p-substituted ring. The benzylic carbon is anticipated in the range of 60-65 ppm, and the morpholine carbons would appear at their characteristic positions.

| Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃ | Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃ |

| Assignment | δ (ppm) |

| Ar-H (ortho to SH) | ~7.30 |

| Ar-H (ortho to CH₂) | ~7.20 |

| Ar-CH₂-N | ~3.60 |

| O-(CH₂)₂-N | ~3.70 |

| O-CH₂-CH₂-N | ~2.50 |

| SH | ~3.40 |

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

2D NMR Techniques: To confirm these assignments and elucidate the connectivity, several 2D NMR experiments are invaluable:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. Key correlations would be observed between the two sets of aromatic protons and between the two different methylene groups within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals of the methylene bridge and the morpholine ring to their corresponding carbon signals.

Solid-State NMR Applications

While solution-state NMR provides detailed information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can offer insights into the molecular conformation and packing in the solid state. For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid material. libretexts.org In some cases, ssNMR can reveal subtle differences in the local environment of atoms that are averaged out in solution. nist.gov

Mass Spectrometry (MS) Methodologies for Structural Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₅NOS), the expected exact mass can be calculated with high accuracy.

| Ion | Formula | Calculated Exact Mass |

| [M]⁺ | C₁₁H₁₅NOS | 209.0874 |

| [M+H]⁺ | C₁₁H₁₆NOS | 210.0953 |

| [M+Na]⁺ | C₁₁H₁₅NNaOS | 232.0772 |

This high precision is instrumental in confirming the identity of the compound and distinguishing it from isomers.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a characteristic pattern of daughter ions. The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, the fragmentation is expected to be dominated by cleavages at the weakest bonds.

A primary fragmentation pathway would involve the cleavage of the benzylic C-N bond, which is a common fragmentation route for N-benzyl amines. libretexts.org This would lead to the formation of a stable morpholinium ion or a tropylium-like ion from the benzyl (B1604629) moiety.

Predicted Key Fragment Ions in ESI-MS/MS:

| m/z (Predicted) | Proposed Fragment Structure/Origin |

| 210 | [M+H]⁺ (Protonated molecular ion) |

| 123 | [C₇H₇S]⁺ (Thio-tropylium ion from cleavage of the Ar-CH₂ bond) |

| 100 | [C₅H₁₀NO]⁺ (Morpholinomethyl cation from benzylic cleavage) |

| 86 | [C₄H₈NO]⁺ (Fragment from morpholine ring opening) |

The analysis of these fragment ions allows for the reconstruction of the molecular structure and provides definitive evidence for the presence of both the morpholine and the benzenethiol (B1682325) components.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has a characteristic set of vibrational frequencies, making these methods excellent for identifying the presence of specific structural features.

For this compound, the IR and Raman spectra would exhibit bands corresponding to the vibrations of the morpholine ring, the methylene group, the aromatic ring, and the thiol group.

Characteristic Vibrational Frequencies:

S-H Stretch: A weak to medium band is expected in the IR spectrum around 2550-2600 cm⁻¹. This band is often weak in the Raman spectrum.

Aromatic C-H Stretch: These vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching vibrations of the methylene bridge and the morpholine ring are expected in the 2800-3000 cm⁻¹ region. nih.gov

Aromatic C=C Stretch: The benzene ring will show characteristic stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern (1,4-disubstituted) will influence the pattern of overtone bands in the 1660-2000 cm⁻¹ region of the IR spectrum.

C-N Stretch: The stretching vibration of the C-N bond in the morpholine ring and the benzylic C-N bond would appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

C-O-C Stretch: The ether linkage in the morpholine ring will give rise to a strong, characteristic band in the IR spectrum, usually around 1115 cm⁻¹.

C-S Stretch: This vibration is expected to be a weak to medium band in the 600-800 cm⁻¹ range.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2800-2980 | Strong | Strong |

| S-H Stretch | 2550-2600 | Weak-Medium | Weak |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| CH₂ Bend | 1440-1470 | Medium | Medium |

| C-O-C Stretch | ~1115 | Strong | Weak |

| C-N Stretch | 1000-1250 | Medium | Medium |

| p-Substituted Ring Bend | 800-850 | Strong | Weak |

| C-S Stretch | 600-800 | Weak-Medium | Medium-Strong |

The complementary nature of IR and Raman spectroscopy is particularly useful. For instance, the symmetric C-S stretching vibration is often weak in the IR but gives a stronger signal in the Raman spectrum, aiding in its identification. koreascience.kr

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and packing of molecules in the solid state. Although a crystal structure for this compound is not publicly available, we can infer its likely solid-state characteristics by examining the crystallographic data of its constituent parts and related compounds, such as substituted benzenethiols and morpholine-containing aromatic molecules.

To illustrate the type of data obtained from X-ray crystallography, the following table presents representative crystallographic parameters for related compounds.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| 1,2-dimorpholinoethane | Monoclinic | P21/c | a = 6.133 Å, b = 9.013 Å, c = 9.998 Å, β = 107.69° |

| Tris(benzene-1,2-dithiolato)molybdenum(V) | Monoclinic | P21/n | a = 12.083 Å, b = 16.948 Å, c = 20.323 Å, β = 90.72° |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | a = 5.9308 Å, b = 10.9695 Å, c = 14.7966 Å, α = 100.50°, β = 98.62°, γ = 103.82° mdpi.com |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals, which is in turn influenced by the molecular structure, particularly the presence of chromophores and auxochromes.

For this compound, the primary chromophore is the benzene ring. Unsubstituted benzene exhibits two main absorption bands in the UV region: a strong primary band around 204 nm and a weaker, fine-structured secondary band around 255 nm. uomustansiriyah.edu.iq These absorptions are due to π → π* transitions. When substituents are added to the benzene ring, they can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). These shifts are categorized as:

Bathochromic shift (red shift): A shift to a longer wavelength.

Hypsochromic shift (blue shift): A shift to a shorter wavelength.

Hyperchromic effect: An increase in molar absorptivity.

Hypochromic effect: A decrease in molar absorptivity.

The thiol (-SH) group and the morpholinomethyl (-CH2-morpholine) group are expected to act as auxochromes on the benzene ring. The thiol group, with its lone pairs of electrons on the sulfur atom, can participate in n → π* transitions and can also interact with the π-system of the benzene ring, typically causing a bathochromic shift of the secondary band. The morpholinomethyl substituent, being an alkylamine derivative, is also expected to induce a slight bathochromic shift due to the non-bonding electrons on the nitrogen and oxygen atoms. The combined effect of these two para-substituted groups would likely result in a noticeable red shift of the benzene absorption bands. uomustansiriyah.edu.iq

The table below provides UV-Vis absorption data for benzene and some related substituted compounds to illustrate the effect of substitution on the electronic transitions.

| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition Type |

|---|---|---|---|---|

| Benzene | 255 | 215 | Hexane | π → π |

| Toluene | 261 | 225 | Hexane | π → π |

| Thiophenol | 238 | 10,000 | Ethanol (B145695) | π → π |

| Phenol | 275 | 1,450 | Water | π → π docbrown.info |

| 3-Nitrophenol | 340 | - | - | π → π* docbrown.info |

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Analysis

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical analysis of chiral molecules. These methods measure the differential interaction of a chiral substance with left and right circularly polarized light. This compound itself is an achiral molecule and therefore would not exhibit a CD or ORD spectrum. However, if a chiral center is introduced into the molecule, for example by substitution on the morpholine ring or by the introduction of a chiral substituent on the benzene ring, the resulting enantiomers would be chiroptically active.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. A plot of ΔA versus wavelength is a CD spectrum, which shows positive or negative peaks, known as Cotton effects, in the region of the molecule's chromophoric absorptions. The sign and magnitude of the Cotton effect are characteristic of the absolute configuration of the chiral centers in the vicinity of the chromophore. For a chiral derivative of this compound, the aromatic π → π* transitions would be the primary chromophores observed in the CD spectrum. The sign of the Cotton effect associated with these transitions could be used to assign the absolute configuration of the stereocenter(s) by applying empirical rules or by comparison with the spectra of structurally related compounds of known stereochemistry.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum displays a plain curve at wavelengths far from an absorption band, but shows a characteristic S-shaped curve, also known as a Cotton effect, in the region of a chromophoric absorption. The sign of the Cotton effect in ORD is related to that in CD, and both techniques provide similar stereochemical information.

The application of chiroptical spectroscopy would be invaluable for studying the stereochemistry of chiral derivatives of this compound. For instance, if a derivative were synthesized with a methyl group at the 2-position of the morpholine ring, two enantiomers, (R)- and (S)-4-((2-methylmorpholino)methyl)benzenethiol, would be formed. Their CD spectra would be mirror images, and the sign of the Cotton effect could be used to determine the absolute configuration of each enantiomer.

The table below summarizes the key aspects of these chiroptical techniques and their potential application to chiral derivatives of this compound.

| Technique | Principle | Information Obtained | Potential Application to Chiral Derivatives |

|---|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Sign and magnitude of Cotton effects corresponding to chromophoric absorptions. | Determination of absolute configuration by analyzing the sign of the Cotton effect of the aromatic π → π* transitions. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Plain curves and Cotton effect curves. | Stereochemical assignment based on the sign of the Cotton effect. |

Derivatization and Functionalization Strategies for 4 Morpholinomethyl Benzenethiol

Synthesis of Thioether and Sulfide Derivatives

The thiol group (-SH) of 4-(morpholinomethyl)benzenethiol is a primary site for derivatization, readily undergoing reactions to form thioethers (or sulfides). These reactions are crucial for creating stable linkages to other molecules.

Alkylation Reactions: One of the most common methods for forming thioethers is through the alkylation of the thiol group. This typically involves the reaction of the corresponding thiolate, formed by treating the thiol with a base, with an alkyl halide. The choice of the alkylating agent can introduce a wide variety of functional groups. For instance, reaction with benzyl (B1604629) halides can introduce aromatic moieties. Copper-catalyzed C-S coupling reactions have also been developed for the synthesis of benzyl thioethers from benzyl alcohols and thiols under mild conditions. nih.gov

Michael Addition: The thiol group of this compound can also participate in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds, esters, or nitriles. masterorganicchemistry.comresearchgate.net This reaction is a powerful tool for forming carbon-sulfur bonds and introducing a diverse range of substituents. The reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. researchgate.net The rate and efficiency of the Michael addition can be influenced by the nature of the Michael acceptor and the reaction conditions. researchgate.netrsc.org

Thiol-Ene Click Chemistry: A highly efficient method for the synthesis of thioethers involves the thiol-ene "click" reaction. This reaction proceeds via the addition of a thiol across a double bond, often initiated by a radical initiator or UV light, and typically follows an anti-Markovnikov addition pattern. researchgate.net This method is known for its high yields, mild reaction conditions, and tolerance of various functional groups. researchgate.netnih.gov

Interactive Data Table: Synthesis of Thioether Derivatives

| Reaction Type | Reagents | Product Type | Key Features |

| Alkylation | Alkyl halides, Base | Alkyl aryl sulfides | Versatile, introduces various alkyl groups. |

| Michael Addition | α,β-Unsaturated carbonyls | β-Thioether carbonyls | Forms C-S bond via conjugate addition. masterorganicchemistry.comresearchgate.net |

| Thiol-Ene Click | Alkenes, Initiator | Thioethers | High yield, anti-Markovnikov selectivity. researchgate.net |

| Copper-Catalyzed Coupling | Benzyl alcohols, Cu(OTf)₂ | Benzyl aryl sulfides | Mild conditions, good functional group tolerance. nih.gov |

Formation of Disulfide Linkages

The oxidation of the thiol group in this compound leads to the formation of a disulfide bond (-S-S-), creating a symmetrical dimer, bis(4-(morpholinomethyl)phenyl) disulfide. This reversible linkage is of significant interest in various fields, including drug delivery and materials science.

Oxidative Coupling: A straightforward method for disulfide bond formation is the oxidation of the thiol. chemrxiv.orgnih.gov This can be achieved using a variety of oxidizing agents, including mild oxidants like dimethyl sulfoxide (B87167) (DMSO), often activated by an acid. biolmolchem.com The reaction can also be promoted by molecular oxygen, sometimes catalyzed by bioinspired organocatalysts. rsc.org Photooxidative coupling, using light as a clean and economical alternative, has also been demonstrated for the synthesis of disulfides from thiophenol derivatives. nih.gov The kinetics and mechanism of thiol oxidation can be complex, often involving intermediate species like sulfenic acids. nih.gov

Thiol-Disulfide Exchange: Disulfide bonds can also be formed through thiol-disulfide exchange reactions. chemrxiv.orgnih.gov In this process, a thiol reacts with an existing disulfide bond, leading to the formation of a new disulfide and a new thiol. This dynamic equilibrium is fundamental in biological systems for protein folding and stability. chemrxiv.org

The formation of disulfide linkages is a key strategy in the development of dynamic materials and drug delivery systems where the cleavage of the disulfide bond under specific reducing conditions can trigger a desired response.

Modification of the Morpholine (B109124) Ring

The morpholine ring in this compound provides another avenue for derivatization, although it is generally less reactive than the thiol group. The nitrogen atom of the morpholine ring is a weak base and can participate in various chemical transformations. nih.govtaylorandfrancis.com

N-Alkylation and N-Arylation: The nitrogen atom can be alkylated or arylated to introduce further substituents. For example, N-arylation can be achieved through nucleophilic aromatic substitution reactions. mdpi.com

Ring Expansion: Under certain conditions, the morpholine ring can undergo ring expansion reactions. For instance, reaction of a 4-benzyl-3-chloromethylmorpholine with phenoxide anions can lead to the formation of a 1,4-oxazepane (B1358080) derivative through neighboring group participation. rsc.org

Synthesis of Fused Ring Systems: The morpholine moiety can be used as a scaffold to construct more complex heterocyclic systems. For example, a series of new 1,2,4-triazole (B32235) derivatives have been synthesized starting from morpholine. researchgate.net

The modification of the morpholine ring can significantly impact the molecule's physicochemical properties, such as its solubility, lipophilicity, and basicity, which is particularly relevant in the context of medicinal chemistry. nih.gov

Functionalization of the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various functional groups onto the aromatic core. masterorganicchemistry.comlibretexts.org The existing morpholinomethyl and thiol substituents will influence the position of the incoming electrophile. Both the morpholinomethyl group (via the methylene (B1212753) linker) and the thiol group are generally considered ortho-, para-directing and activating groups in electrophilic aromatic substitution reactions. libretexts.org

Common EAS Reactions:

Halogenation: Introduction of halogen atoms (Cl, Br) onto the aromatic ring can be achieved using appropriate halogenating agents and a Lewis acid catalyst. masterorganicchemistry.com

Nitration: The introduction of a nitro group (-NO₂) is accomplished using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. masterorganicchemistry.com

The electronic properties of the substituents on the aromatic ring play a crucial role in determining the reactivity and regioselectivity of these reactions. libretexts.orgnih.gov

Interactive Data Table: Electrophilic Aromatic Substitution

| Reaction | Reagents | Electrophile | Product |

| Halogenation | Br₂, FeBr₃ | Br⁺ | Bromo-substituted derivative |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-substituted derivative |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Sulfonic acid derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Acyl-substituted derivative |

Design and Synthesis of Conjugates and Probes

The ability to functionalize this compound at its thiol, morpholine, and aromatic ring positions makes it an excellent scaffold for the design and synthesis of conjugates and probes for various applications.

Bioconjugation: The thiol group is particularly useful for bioconjugation, allowing the molecule to be attached to biomolecules such as proteins and peptides. nih.govnih.gov Thiol-maleimide chemistry is a widely used method for this purpose, where the thiol group reacts with a maleimide-functionalized biomolecule to form a stable thioether linkage. nih.govnih.gov

Radiopharmaceutical Development: The versatile chemistry of this compound allows for the incorporation of chelating agents for radiolabeling with diagnostic or therapeutic radionuclides. nih.gov For example, a derivative could be functionalized with a DOTA-chelate for labeling with isotopes like ⁹⁰Y. nih.gov

Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, fluorescent probes can be developed for imaging and sensing applications. The thiol group can be used to anchor the probe to a specific target, while the fluorophore provides the signaling component.

The design of these conjugates and probes often involves a multi-step synthesis, strategically utilizing the different reactive sites on the parent molecule to build up the desired complex structure.

Future Research Directions and Perspectives for 4 Morpholinomethyl Benzenethiol

Exploration of Novel Reaction Pathways

Future research into 4-(Morpholinomethyl)benzenethiol is anticipated to uncover a variety of novel reaction pathways, leveraging the distinct reactivity of its functional groups. The presence of the thiol group invites exploration into thiol-ene and thiol-yne "click" reactions, which are known for their high efficiency and selectivity. Furthermore, the morpholine (B109124) unit, a secondary amine derivative, can participate in a range of transformations.